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molecular formula C11H15NO4 B8369506 3-Methoxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester

3-Methoxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester

Cat. No. B8369506
M. Wt: 225.24 g/mol
InChI Key: RTFYIHKJAARGKC-UHFFFAOYSA-N
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Patent
US07807140B2

Procedure details

To a solution of 16 (7.51 g, 33.3 mmol) in methanol (350 mL) was added a 4 M sodium hydroxide solution (350 mL). The resulting solution was heated at reflux, and after 2 h, methanol was removed under reduced pressure. An aqueous 3 N HCl solution was used to adjust the resulting solution to pH 1. The solution was extracted with ethyl acetate; the organic extracts were dried over sodium sulfate, and solvent was removed under reduced pressure to yield 6.44 g (98%) of 5 as a tan solid. 1H NMR (300 MHz, CD3OD): δ=2.40 (s, 3H, C—CH3), 3.58 (s, 3H, N—CH3), 3.86 (s, 3H, O—CH3), 6.36 (s, 1H, CH); 13C NMR (75 MHz, CD3OD): δ=20.6 (C—CH3), 32.6 (N—CH3), 61.0 (O—CH3), 105.9 (CH), 132.8, 143.4, 146.6, 162.6, 168.2; ESI-MS calcd for C9H11NO4 [M−H]−: 196.0610. found 196.0615.
Name
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]([CH3:13])[C:8](=[O:14])[C:7]=1[O:15][CH3:16])=[O:5])C.[OH-].[Na+]>CO>[CH3:16][O:15][C:7]1[C:8](=[O:14])[N:9]([CH3:13])[C:10]([CH3:12])=[CH:11][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
7.51 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C(N(C(=C1)C)C)=O)OC
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over sodium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(N(C(=CC1C(=O)O)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.44 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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